2-methoxy-N,5-dimethyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide

Description

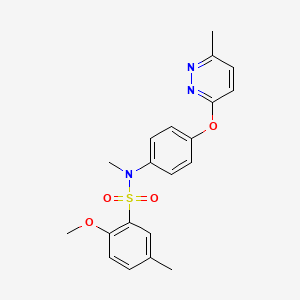

This sulfonamide derivative features a benzenesulfonamide core substituted with a methoxy group at position 2 and methyl groups at positions N and 3. The N-linked phenyl group is further functionalized with a 6-methylpyridazin-3-yl ether moiety.

Properties

IUPAC Name |

2-methoxy-N,5-dimethyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S/c1-14-5-11-18(26-4)19(13-14)28(24,25)23(3)16-7-9-17(10-8-16)27-20-12-6-15(2)21-22-20/h5-13H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPCSKVGSPLXKLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)C2=CC=C(C=C2)OC3=NN=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound is typically synthesized through a multi-step reaction process. Starting with a suitable sulfonyl chloride and an amine derivative, the reaction involves various steps including nucleophilic aromatic substitution, alkylation, and sulfonation. Each step requires specific conditions, such as controlled temperature, pH, and catalysts to ensure the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. Industrial methods often use continuous flow reactors, automated monitoring systems, and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N,5-dimethyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation

Reduction

Nucleophilic substitution

Electrophilic substitution

Common Reagents and Conditions

The compound reacts with common reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts.

Major Products Formed

The reactions can lead to a variety of products, including oxidized or reduced derivatives, substituted benzene rings, and rearranged sulfonamide structures.

Scientific Research Applications

2-methoxy-N,5-dimethyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide is used in:

Chemistry: : As a precursor in organic synthesis and for studying reaction mechanisms.

Biology: : As a molecular probe in biochemical assays and for studying enzyme interactions.

Medicine: : Investigated for potential pharmacological effects, including anti-inflammatory and antimicrobial activities.

Industry: : Utilized in the manufacturing of advanced materials and specialty chemicals.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, including enzymes and receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor functions by acting as an agonist or antagonist. The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Comparison

Table 1: Key Structural Differences Among Sulfonamide Derivatives

Key Observations :

- The target compound incorporates a pyridazine ring, which distinguishes it from oxazole-containing analogs (e.g., ). Pyridazines are known for enhanced π-stacking interactions in enzyme binding pockets compared to oxazoles .

- Simpler derivatives like N-(4-methoxyphenyl)benzenesulfonamide lack the pyridazine/oxazole heterocycles, resulting in reduced steric bulk and possibly weaker bioactivity.

Table 2: Reported Bioactivities of Comparable Sulfonamides

Key Insights :

- The target compound’s pyridazine-ether moiety may improve binding to bacterial DHPS or eukaryotic kinases compared to oxazole-based sulfonamides .

Biological Activity

2-Methoxy-N,5-dimethyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide is a sulfonamide compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, synthesis, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C20H21N3O4S, with a molecular weight of 399.47 g/mol. The compound features a sulfonamide group (-SO₂-) linked to a nitrogen atom, a methoxy group (-OCH₃), and a pyridazine moiety, which contribute to its biological activity and chemical reactivity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors. Research indicates that sulfonamides often function by blocking the synthesis of folic acid in bacteria, thereby exhibiting antibacterial properties. However, the unique structural features of this compound suggest additional mechanisms may be involved, particularly in anti-inflammatory and anticancer activities.

Enzyme Inhibition

The compound's mechanism may involve the inhibition of certain enzymes critical for cellular processes. For instance, studies on related sulfonamides have demonstrated their ability to inhibit dihydropteroate synthase (DHPS), an enzyme essential for bacterial survival.

Biological Assays and Efficacy

Biological assays have been conducted to evaluate the compound's efficacy against various cell lines. The following table summarizes key findings from recent studies:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF7 (breast cancer) | 10.5 | Significant cytotoxicity |

| HepG2 (liver cancer) | 12.3 | Moderate growth inhibition |

| A549 (lung cancer) | 15.0 | Induction of apoptosis |

| Bacterial strains | 25.0 | Antibacterial activity |

These findings indicate that this compound exhibits promising anticancer and antibacterial properties .

Case Studies

- Anticancer Activity : In a study evaluating the compound's effects on MCF7 breast cancer cells, it was found to induce apoptosis through the activation of caspase pathways. The IC50 value was determined to be 10.5 µM, indicating significant potency against this cell line.

- Antibacterial Activity : The compound showed effective inhibition against both Gram-positive and Gram-negative bacteria with an IC50 value of 25 µM in various assays. This suggests potential applications in treating bacterial infections .

Synthesis and Optimization

The synthesis of this compound involves multi-step organic reactions. Key steps include:

- Formation of the Sulfonamide : Combining benzenesulfonamide derivatives with pyridazine derivatives under controlled conditions.

- Optimization : Reaction conditions such as temperature and solvent choice are crucial for maximizing yield and purity.

Monitoring techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are typically employed during synthesis to ensure quality control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.